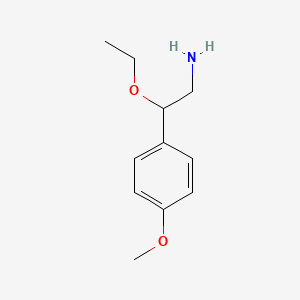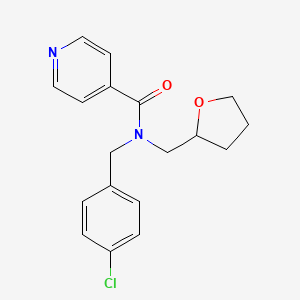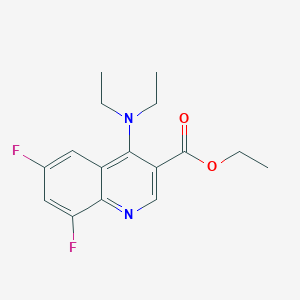![molecular formula C11H14BrNO3 B12121444 Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester CAS No. 1344687-92-8](/img/structure/B12121444.png)
Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by the presence of a benzene ring, a bromo substituent, and an amino group attached to an alpha carbon, which is further connected to a hydroxyethyl group and a methyl ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester typically involves multiple steps, starting with the bromination of benzeneacetic acid to introduce the bromo substituent. This is followed by the introduction of the amino group through a substitution reaction with an appropriate amine, such as 2-hydroxyethylamine. The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromo substituent can be reduced to a hydrogen atom.
Substitution: The bromo substituent can be replaced by other nucleophiles, such as hydroxide or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Benzeneacetic acid, 4-bromo-alpha-[(2-carboxyethyl)amino]-, methyl ester.
Reduction: Benzeneacetic acid, alpha-[(2-hydroxyethyl)amino]-, methyl ester.
Substitution: Benzeneacetic acid, 4-hydroxy-alpha-[(2-hydroxyethyl)amino]-, methyl ester.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo substituent and the amino group allows it to form covalent bonds or hydrogen bonds with these targets, leading to changes in their activity or function. The hydroxyethyl group can also participate in hydrogen bonding, further influencing the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzeneacetic acid, methyl ester: Lacks the bromo and amino substituents, making it less reactive.
Benzeneacetic acid, alpha-bromo-, methyl ester: Contains the bromo substituent but lacks the amino and hydroxyethyl groups.
Benzeneacetic acid, 2-bromo-4-methyl-, methyl ester: Similar structure but with a methyl group instead of the hydroxyethyl group.
Uniqueness
Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-, methyl ester is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the bromo and amino substituents allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
1344687-92-8 |
|---|---|
Molekularformel |
C11H14BrNO3 |
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
methyl 2-(4-bromophenyl)-2-(2-hydroxyethylamino)acetate |
InChI |
InChI=1S/C11H14BrNO3/c1-16-11(15)10(13-6-7-14)8-2-4-9(12)5-3-8/h2-5,10,13-14H,6-7H2,1H3 |
InChI-Schlüssel |
VYBNBEOTBCKAQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B12121386.png)
![Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12121389.png)
![Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]-](/img/structure/B12121392.png)

![2-[(4-Methylphenyl)carbamoyl]benzoic acid](/img/structure/B12121399.png)


![5-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12121420.png)

![6-(1-Chloroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B12121431.png)



